molecular formula C7H8N2 B1487799 1-(but-3-yn-1-yl)-1H-pyrazole CAS No. 1274810-29-5

1-(but-3-yn-1-yl)-1H-pyrazole

Cat. No. B1487799
CAS RN: 1274810-29-5
M. Wt: 120.15 g/mol
InChI Key: HTCYFQNPLWXEES-UHFFFAOYSA-N
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Description

1-(But-3-yn-1-yl)-1H-pyrazole, also known as pyrazolyl-but-3-yne, is a heterocyclic compound with a five-membered ring structure containing two nitrogen atoms. It is a colorless, volatile liquid that is soluble in most organic solvents and has a boiling point of 117 °C. Pyrazolyl-but-3-yne has been studied for its potential applications in a variety of fields, including organic synthesis, pharmaceuticals, materials science, and biochemistry.

Scientific Research Applications

Cooperative Molecular Dimers and Hydrogen Bonding

Research on 3,5-diaryl-1H-pyrazoles demonstrated their ability to form cooperative molecular dimers through hydrogen bonding. These dimers exhibit interesting structural motifs and offer insights into supramolecular assembly mechanisms, potentially useful in designing new materials or understanding molecular interactions (Zheng, Wang, & Fan, 2010).

Metal Complexes and Supramolecular Assembly

Studies on tris(pyrazolyl)triazine and pyrazolylpyridine derivatives highlighted their use in forming gold(I) and palladium(II) complexes. These complexes were analyzed for their structural characteristics and the influence of the counter-ion on supramolecular assembly, showing potential for applications in catalysis and material science (Claramunt et al., 2003).

Synthesis and Structural Studies

The synthesis and structure of 1-(buta-1,3-dien-2-yl)pyrazoles were explored, including their behavior in Diels-Alder reactions. This research offers a pathway to new pyrazole derivatives with potential applications in organic synthesis and medicinal chemistry (Attaryan et al., 2008).

Antimicrobial Activity of Chitosan Schiff Bases

A novel study focused on the synthesis of chitosan Schiff bases based on heterocyclic moieties derived from pyrazole. These compounds exhibited significant antimicrobial activity, suggesting their potential use in developing new antimicrobial agents (Hamed et al., 2020).

Mechanoluminescence and OLED Applications

Research on Pt(II) complexes bearing pyridinyl pyrazolate chelates highlighted their mechanoluminescent properties and their application in creating efficient white OLEDs. This work demonstrates the potential of pyrazole derivatives in advanced material applications, particularly in lighting and display technologies (Huang et al., 2013).

Biochemical Analysis

Biochemical Properties

1-(But-3-yn-1-yl)-1H-pyrazole plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including kinases and proteases, influencing their activity through binding interactions. For instance, it has been observed to inhibit certain kinases, thereby affecting downstream signaling pathways . Additionally, this compound can form complexes with proteins, altering their conformation and function .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to affect the MAPK/ERK signaling pathway, leading to changes in gene expression and cellular responses . Furthermore, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzyme activity by binding to the active site or allosteric sites, leading to conformational changes that reduce enzyme function . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional machinery . These molecular interactions underpin the biochemical and cellular effects observed with this compound.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound has been shown to modulate specific biochemical pathways without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of careful dose optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that may further interact with cellular components . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, accumulating in specific cellular compartments . The distribution of this compound within tissues is influenced by its affinity for binding proteins, which can facilitate its localization to target sites .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcriptional regulators and influence gene expression . Additionally, its presence in the cytoplasm can affect cytosolic enzymes and signaling pathways .

properties

IUPAC Name

1-but-3-ynylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2/c1-2-3-6-9-7-4-5-8-9/h1,4-5,7H,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTCYFQNPLWXEES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCN1C=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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